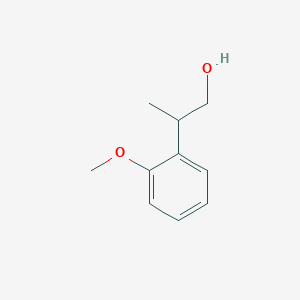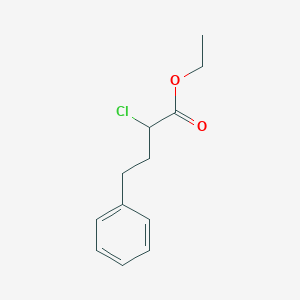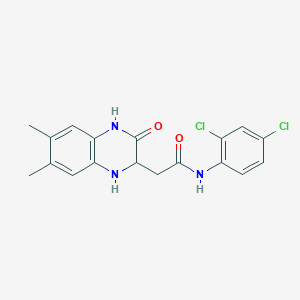
3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of indolin-2-one derivatives . Indolin-2-one derivatives are known for their bioactive properties and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the incorporation of a sulfonyl group via the insertion of sulfur dioxide . This process can be carried out under mild conditions without the need for any metals or photo-redox catalysts . A plausible mechanism involves 5-exo radical cyclization followed by the insertion of sulfur dioxide .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be characterized by the presence of a sulfonyl group (SO2NH) and a C=NH group . The presence of these groups can be confirmed by signals in the 1H NMR spectra .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the sulfonyl group . For instance, under ultraviolet irradiation, diverse (2-oxoindolin-3-yl)methanesulfonohydrazides can be generated .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the compound “1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-chloro-3-(methoxyimino)indolin-2-one (5c)” is a yellow solid with a melting point of 224–225 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A study by Kumar et al. (2014) synthesized a series of sulfonamide derivatives, including compounds structurally related to 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and evaluated them for their antimicrobial and anticancer activities. The research highlighted that these compounds exhibited significant effectiveness against various microbial strains and showed potential anticancer activities against cell lines such as HCT116 and RAW 264.7. The study also conducted quantitative structure-activity relationship (QSAR) studies, revealing that the antimicrobial activity of these compounds is influenced by their lipophilic and topological parameters (Kumar et al., 2014).
Enzyme Inhibition
Another aspect of research on sulfonamides involves their role as enzyme inhibitors. Sethi et al. (2013) investigated a series of sulfonamide derivatives for their ability to inhibit human carbonic anhydrase isoforms I, II, and VII. Their study indicated that some of these derivatives were potent inhibitors of these enzyme isoforms, suggesting their potential therapeutic applications in managing conditions associated with altered carbonic anhydrase activity (Sethi et al., 2013).
Urease Inhibition for GIT Disorders
Research by Irshad et al. (2021) focused on the synthesis of sulfonamide Schiff bases as potent urease inhibitors, targeting gastrointestinal disorders such as gastric and peptic ulcers. The study demonstrated that these compounds exhibit significant anti-urease activity, providing a foundation for the development of new treatments for these conditions (Irshad et al., 2021).
Herbicide Selectivity and Plant Metabolism
Additionally, Sweetser et al. (1982) explored the selective herbicidal activity of chlorsulfuron, a compound closely related to sulfonamides, highlighting the metabolic pathways in tolerant plants like wheat, oats, and barley which metabolize the herbicide into inactive products. This research provides insight into the biological basis for the selectivity of certain herbicides and their environmental impact (Sweetser et al., 1982).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical structure of the derivative and the specific biological context in which it is used .
Zukünftige Richtungen
The future directions for “3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could involve further development as potential therapeutic agents. For instance, compound 5g, a similar compound, showed strong cytotoxicity and is considered promising for further development as an anticancer agent .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are largely due to its indole nucleus, which allows it to bind with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to exhibit notable cytotoxicity toward several human cancer cell lines . In particular, it has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, a known AChE inhibitor .
Temporal Effects in Laboratory Settings
It has been noted that under ultraviolet irradiation, diverse (2-oxoindolin-3-yl)methanesulfonohydrazides are generated in moderate to good yields .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNBXAQRIRZWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)

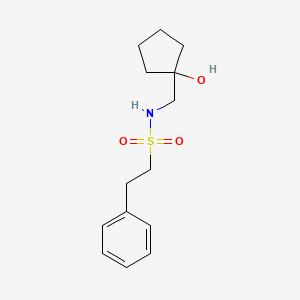
![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)
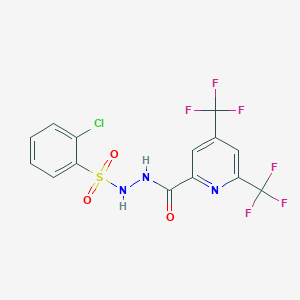
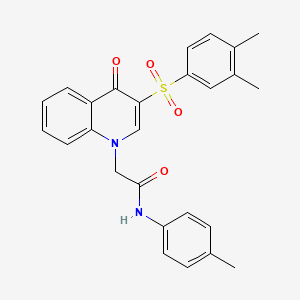


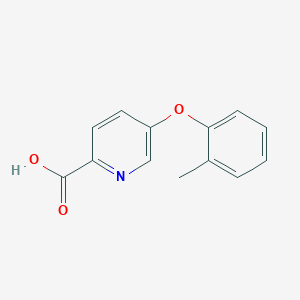
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)
